Einecs 302-059-0

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

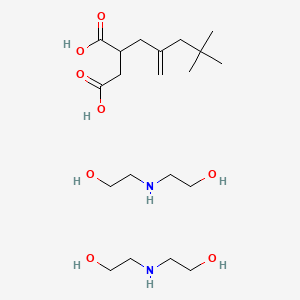

Einecs 302-059-0, also known as 4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol (1:2), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol involves a multi-step process. The primary synthetic route includes the reaction of 4,4-dimethyl-2-methylenepentyl)succinic acid with 2,2-iminodiethanol under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4,4-dimethyl-2-methylenepentyl)succinic acid

- 2,2-iminodiethanol

- Other succinic acid derivatives

Uniqueness

What sets 4,4-dimethyl-2-methylenepentyl)succinic acid compound with 2,2-iminodiethanol apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.

Biological Activity

Einecs 302-059-0 , also known as 2,4,6-Tris(1,1-dimethylethyl) phenol , is a chemical compound that has garnered attention for its biological activity. This compound is primarily recognized for its antioxidant properties and its role in various industrial applications. Understanding its biological effects is crucial for evaluating its safety and efficacy in different contexts.

- Chemical Name : 2,4,6-Tris(1,1-dimethylethyl) phenol

- CAS Number : 732-26-3

- Molecular Formula : C15H24O

- Molecular Weight : 224.36 g/mol

Antioxidant Properties

One of the most significant biological activities of this compound is its function as an antioxidant. Antioxidants are vital in protecting cells from oxidative stress, which can lead to various diseases, including cancer and cardiovascular disorders.

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it effectively neutralizes reactive oxygen species (ROS), thereby mitigating cellular damage.

Toxicological Profile

While this compound exhibits beneficial antioxidant properties, it is essential to assess its toxicity. Research indicates that at elevated concentrations, it may exhibit cytotoxic effects on certain cell lines.

Case Study Findings

A study conducted on human liver cells revealed that exposure to high concentrations of this compound resulted in increased cell death and reduced cell viability. The study concluded that while low doses could provide protective effects against oxidative stress, higher doses could be detrimental .

Regulatory Status

This compound is listed in various regulatory frameworks due to concerns about its potential environmental impact and human health risks. The European Chemicals Agency (ECHA) monitors substances under the REACH regulation, ensuring that their use does not pose unacceptable risks .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Concentration Level | Source |

|---|---|---|---|

| Antioxidant | Scavenges free radicals | Low levels | In vitro studies |

| Cytotoxicity | Induces cell death | High levels | Human liver cell study |

| Regulatory Monitoring | Listed under REACH | N/A | ECHA |

Properties

CAS No. |

94088-57-0 |

|---|---|

Molecular Formula |

C20H42N2O8 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

2-(4,4-dimethyl-2-methylidenepentyl)butanedioic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C12H20O4.2C4H11NO2/c1-8(7-12(2,3)4)5-9(11(15)16)6-10(13)14;2*6-3-1-5-2-4-7/h9H,1,5-7H2,2-4H3,(H,13,14)(H,15,16);2*5-7H,1-4H2 |

InChI Key |

OFQYJBCVONQECL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(=C)CC(CC(=O)O)C(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.